molecular formula C17H18N2O3 B3911992 (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE

Cat. No.: B3911992
M. Wt: 298.34 g/mol
InChI Key: XOHSKDDJWDWMLQ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amino and phenoxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE can be achieved through a highly modular method starting from easily available precursors such as 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides. The method includes an Eschenmoser coupling reaction, which is very feasible and scalable. The reaction conditions typically involve the use of tertiary amides and do not require a thiophile .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The scalability of the Eschenmoser coupling reaction makes it suitable for industrial applications, ensuring high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.

    Industry: Industrial applications include its use as an intermediate in the synthesis of dyes, polymers, and other materials.

Mechanism of Action

The mechanism by which (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and phenoxy groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino and phenoxy derivatives, such as:

  • (Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES
  • (Z)-3-[AMINO(METHYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES

Uniqueness

What sets (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE apart is its specific combination of functional groups and its (Z)-configuration. This unique structure allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-5-8-14(10-12)17(18)19-22-16(20)11-21-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHSKDDJWDWMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC=C2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC=C2C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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